molecular formula C8H10O B587977 2,6-Dimethylphenol-d9 (Major) CAS No. 1021325-40-5

2,6-Dimethylphenol-d9 (Major)

Cat. No.: B587977
CAS No.: 1021325-40-5
M. Wt: 131.222
InChI Key: NXXYKOUNUYWIHA-XVGWXEQOSA-N
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Description

2,6-Dimethylphenol-d9 (Major) is a deuterated form of 2,6-dimethylphenol, also known as 2,6-xylenol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula of 2,6-Dimethylphenol-d9 is C8HD9O, and it has a molecular weight of 131.22 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling.

Preparation Methods

The synthesis of 2,6-Dimethylphenol-d9 involves the incorporation of deuterium into the 2,6-dimethylphenol molecule. One common method for preparing deuterated compounds is through the use of deuterated reagents or solvents during the synthesis process. For example, deuterated water (D2O) or deuterated acids can be used to introduce deuterium atoms into the target molecule. The specific synthetic routes and reaction conditions for 2,6-Dimethylphenol-d9 can vary, but they generally involve the use of deuterated starting materials and controlled reaction environments to ensure the incorporation of deuterium.

Chemical Reactions Analysis

2,6-Dimethylphenol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: 2,6-Dimethylphenol-d9 can be oxidized to form corresponding quinones or other oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert 2,6-Dimethylphenol-d9 to its corresponding alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: The phenolic hydroxyl group in 2,6-Dimethylphenol-d9 can undergo substitution reactions, such as alkylation or acylation, to form various derivatives.

Scientific Research Applications

2,6-Dimethylphenol-d9 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and molecular interactions. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenolic moieties.

    Industry: Applied in the synthesis of deuterated polymers and materials for specialized applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenol-d9 is primarily related to its role as a labeled compound in research studies. The deuterium atoms in the molecule provide a distinct isotopic signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound’s behavior and interactions in different environments. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

2,6-Dimethylphenol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in 2,6-Dimethylphenol-d9 provides unique advantages in research applications, such as enhanced sensitivity in analytical detection and the ability to study reaction mechanisms in greater detail.

Properties

IUPAC Name

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYKOUNUYWIHA-XVGWXEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

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500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
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Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
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Synthesis routes and methods V

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3,4-dimethylphenol; 3,5-dimethylphenol;
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